molecular formula C10H20N2 B2604288 1-Cyclohexylpyrrolidin-3-amine CAS No. 46037-45-0

1-Cyclohexylpyrrolidin-3-amine

Cat. No.: B2604288
CAS No.: 46037-45-0
M. Wt: 168.284
InChI Key: DPEPZAJVZHRORQ-UHFFFAOYSA-N
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Description

1-Cyclohexylpyrrolidin-3-amine is an organic compound with the molecular formula C10H20N2. It features a pyrrolidine ring substituted with a cyclohexyl group and an amine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 3-pyrrolidinone under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexylpyrrolidin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylpyrrolidin-3-amine is unique due to the presence of both the cyclohexyl group and the pyrrolidine ring, which confer distinct steric and electronic properties. These features make it a valuable compound for designing molecules with specific biological activities and chemical reactivity .

Biological Activity

1-Cyclohexylpyrrolidin-3-amine, a compound with notable biological activity, has garnered attention for its potential therapeutic applications and mechanisms of action. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a cyclohexyl group and a pyrrolidine ring. This configuration contributes to its lipophilicity and reactivity, influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been identified as an antagonist of the chemokine receptor CXCR2, which plays a crucial role in inflammatory processes. By inhibiting this receptor, the compound demonstrates potential anti-inflammatory effects .

Interaction with Biological Targets

  • Receptor Modulation : The compound can act as an inhibitor or activator, modulating the activity of specific receptors involved in neurotransmitter systems such as dopamine and serotonin pathways.
  • Enzyme Inhibition : It has been shown to influence enzyme mechanisms, potentially affecting metabolic pathways related to central nervous system functions.

Pharmacological Effects

Research indicates that this compound may exhibit pharmacological properties relevant to central nervous system modulation. Compounds with similar structures have been studied for their effects on mood regulation and behavior.

Case Studies

  • Anti-inflammatory Activity : In a study examining the effects on CXCR2-mediated inflammation, this compound was shown to significantly reduce inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases .
  • Neuropharmacological Research : Preliminary investigations into its binding affinity at serotonin receptors suggest that this compound may influence mood and anxiety-related behaviors, warranting further investigation into its therapeutic potential.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityUnique Features
This compound46037-45-0CXCR2 antagonist; anti-inflammatoryCyclohexyl and pyrrolidine structure
(R)-1-Cyclohexylpyrrolidin-3-amine760921-94-6Modulates CNS neurotransmitter systemsChiral amine with distinct steric properties
(S)-1-Cyclohexylpyrrolidin-3-amine169532-00-XPotential psychoactive propertiesUnique structural configuration

Properties

IUPAC Name

1-cyclohexylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEPZAJVZHRORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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